Cas no 888467-46-7 (3-(2-chloro-5-nitrobenzamido)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide)

3-(2-chloro-5-nitrobenzamido)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide structure
888467-46-7 structure
Product Name:3-(2-chloro-5-nitrobenzamido)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide
CAS No:888467-46-7
MF:C24H16ClN3O7
MW:493.852745056152
CID:5811394
PubChem ID:16818346
Update Time:2025-07-09

3-(2-chloro-5-nitrobenzamido)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 3-[(2-chloro-5-nitrobenzoyl)amino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide
    • 3-(2-chloro-5-nitrobenzamido)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide
    • AKOS024617472
    • F1883-1593
    • AB00677436-01
    • 3-(2-chloro-5-nitrobenzamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide
    • 888467-46-7
    • Inchi: 1S/C24H16ClN3O7/c25-17-7-6-14(28(31)32)12-16(17)23(29)27-21-15-3-1-2-4-18(15)35-22(21)24(30)26-13-5-8-19-20(11-13)34-10-9-33-19/h1-8,11-12H,9-10H2,(H,26,30)(H,27,29)
    • InChI Key: XSQWWTAKIIBEKJ-UHFFFAOYSA-N
    • SMILES: O1C2=CC=CC=C2C(NC(=O)C2=CC([N+]([O-])=O)=CC=C2Cl)=C1C(NC1=CC=C2OCCOC2=C1)=O

Computed Properties

  • Exact Mass: 493.0676776g/mol
  • Monoisotopic Mass: 493.0676776g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 35
  • Rotatable Bond Count: 4
  • Complexity: 811
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.1
  • Topological Polar Surface Area: 136Ų

3-(2-chloro-5-nitrobenzamido)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide Pricemore >>

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Additional information on 3-(2-chloro-5-nitrobenzamido)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide

Introduction to 3-(2-chloro-5-nitrobenzamido)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide (CAS No. 888467-46-7)

The compound 3-(2-chloro-5-nitrobenzamido)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide, identified by its CAS number 888467-46-7, represents a significant advancement in the field of pharmaceutical chemistry. This intricate molecular structure combines various functional groups that make it a promising candidate for further research and development in medicinal applications.

At the core of this compound's potential lies its unique combination of aromatic and heterocyclic rings, which are well-documented for their role in modulating biological pathways. The presence of a benzamido group and a nitro-substituted benzene ring suggests possible interactions with enzymes and receptors, which are critical for drug efficacy. Specifically, the 2-chloro-5-nitrobenzamido moiety may contribute to the compound's binding affinity and selectivity, making it a valuable scaffold for designing novel therapeutic agents.

Recent studies have highlighted the importance of benzofuran derivatives in drug discovery. These compounds often exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The incorporation of a 2,3-dihydro-1,4-benzodioxin ring into the molecular framework of this compound enhances its structural complexity and diversity, potentially leading to unique pharmacological effects. This particular derivative has garnered attention due to its potential to interact with multiple targets within biological systems.

The benzofuran moiety in 3-(2-chloro-5-nitrobenzamido)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide is particularly noteworthy. Benzofurans are known for their ability to cross the blood-brain barrier and exhibit neuroprotective properties. This characteristic makes them attractive for developing treatments targeting neurological disorders. Moreover, the nitro group on the benzene ring can be metabolically reduced to an amine, which may alter the compound's pharmacokinetic profile and bioavailability.

In the context of current research trends, this compound aligns with the growing interest in multitargeted drug design. By combining multiple pharmacophores into a single molecule, researchers aim to achieve synergistic effects that enhance therapeutic outcomes while minimizing side effects. The structure of 3-(2-chloro-5-nitrobenzamido)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide suggests that it could interact with both enzyme and receptor targets simultaneously, offering a promising approach to tackle complex diseases.

The synthesis of this compound involves multiple steps that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies have been employed to introduce the various functional groups while maintaining structural integrity. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in constructing the benzofuran core. Additionally, protecting group strategies have been utilized to prevent unwanted side reactions during synthesis.

Evaluation of the compound's biological activity has been conducted using in vitro and in vivo models. Preliminary results indicate that it exhibits significant potential in modulating inflammatory pathways. The benzamido group has been shown to interact with inflammatory mediators, suggesting that this compound could be effective in treating conditions such as rheumatoid arthritis or inflammatory bowel disease. Furthermore, the nitro group may contribute to its anti-inflammatory effects by generating reactive species that can modulate signaling pathways.

The pharmacokinetic properties of 3-(2-chloro-5-nitrobenzamido)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide are also under investigation. Studies have shown that benzofuran derivatives generally exhibit good oral bioavailability due to their ability to permeate biological membranes effectively. The presence of polar functional groups such as hydroxyls and amines may influence its solubility and metabolic clearance rates. Understanding these properties is crucial for optimizing dosing regimens and predicting clinical efficacy.

The future development of this compound will likely involve further optimization of its chemical structure to enhance its pharmacological profile. Techniques such as structure-based drug design will be employed to refine key interactions with biological targets. Additionally, computational modeling will play a crucial role in predicting how modifications to the molecule will affect its activity and selectivity.

In conclusion, 3-(2-chloro-5-nitrobenzamido)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide (CAS No. 888467-46-7) represents a significant advancement in pharmaceutical chemistry with potential applications across multiple therapeutic areas. Its unique molecular structure and promising biological activities make it an attractive candidate for further research and development.

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